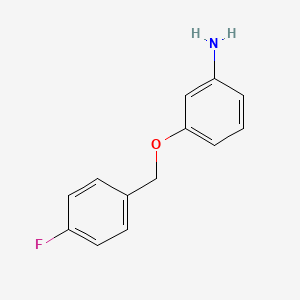

3-(4-Fluoro-benzyloxy)-phenylamine

Overview

Description

3-(4-Fluoro-benzyloxy)-phenylamine, also known as 4-Fluoro-benzyloxy-phenyl-amine or 4-FBPA, is an organic compound that is used in various scientific research applications. It is a derivative of phenylamine, a common amine compound. 4-FBPA has a wide range of uses in biochemistry and physiology due to its unique properties.

Scientific Research Applications

Photodehalogenation and Intermediates in Organic Synthesis

Research by Protti et al. (2012) explored the photodehalogenation of fluoro or chlorobenzene derivatives to generate phenyl cations and potentially benzyne. This process is significant for organic synthesis, offering pathways to various products and intermediates, including less phototoxic fluorinated drugs (Protti et al., 2012).

Sodium Channel Modulation

King et al. (2012) identified the benzyloxyphenyl pharmacophore as crucial for enhancing Na(+) channel slow inactivation. This discovery has implications for developing drugs targeting sodium channels, indicating a role in neurological disorders treatment (King et al., 2012).

Fluorescent Probes and Imaging

Tanaka et al. (2001) utilized fluorophenol moieties for designing fluorescent probes sensitive to pH changes and metal cations, highlighting the potential of fluoro-benzyloxy derivatives in creating sensitive diagnostic tools (Tanaka et al., 2001).

Liquid Crystal and Material Science Applications

Ahmed and Saad (2015) investigated di-fluoro-substituted compounds for their mesophase behavior, providing insights into designing materials with specific optical and electronic properties. Such studies suggest that 3-(4-Fluoro-benzyloxy)-phenylamine could be useful in developing new liquid crystal materials (Ahmed & Saad, 2015).

Optical Absorption and Spectral Shifts Analysis

Praveen and Ojha (2012) focused on the photoresponsive behavior of fluorinated liquid crystals, analyzing spectral shifts in the UV–visible region. This research provides a foundation for understanding how fluorine substitution affects molecular optical properties, which could be applied to this compound (Praveen & Ojha, 2012).

Safety and Hazards

properties

IUPAC Name |

3-[(4-fluorophenyl)methoxy]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c14-11-6-4-10(5-7-11)9-16-13-3-1-2-12(15)8-13/h1-8H,9,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPRJKHUMLXCMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

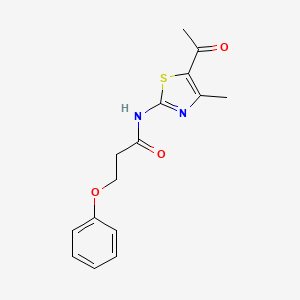

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2611430.png)

![N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2611432.png)

![7-[(4-Fluorophenyl)methyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B2611433.png)

![3-methyl-7-(2-{[3-methyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2611436.png)

![2-(4-Fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2611437.png)

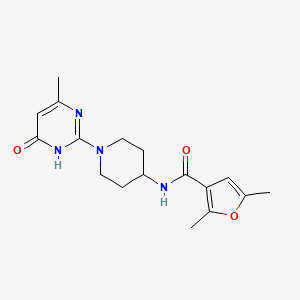

![Methyl 3-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2611439.png)

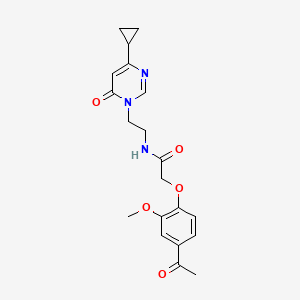

![3-(1-(1-ethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2611444.png)

![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]quinoline-2-carboxamide](/img/structure/B2611446.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2611449.png)

![4-((4-Chlorophenyl)sulfonyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2611451.png)

![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2611452.png)